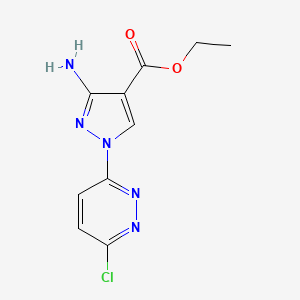

![molecular formula C20H15Cl2F3N4O3 B3042689 N'1-[3-(trifluoromethyl)benzoyl]-2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}ethanohydrazide CAS No. 650617-30-4](/img/structure/B3042689.png)

N'1-[3-(trifluoromethyl)benzoyl]-2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}ethanohydrazide

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group (-CF3), a benzoyl group (C6H5CO-), and an imidazole ring . The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical properties of drug molecules . The benzoyl group is a common acyl group used in organic synthesis . The imidazole ring is a five-membered heterocyclic moiety that is a core component of many biologically active molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the coupling of the appropriate trifluoromethyl benzoyl chloride with the corresponding imidazole derivative .Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including the aromaticity of the benzoyl and imidazole rings, the electronegativity of the trifluoromethyl group, and the potential for hydrogen bonding involving the imidazole ring .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the trifluoromethyl group, the benzoyl group, and the imidazole ring. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the benzoyl group more susceptible to nucleophilic attack . The imidazole ring, being a heterocycle, may also participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect the properties of its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Applications De Recherche Scientifique

Trifluoromethyl Radical-Triggered Radical Cyclization

Under photocatalytic reductive conditions, trifluoromethyl radical addition onto an ynamide followed by cyclization on a benzoyl moiety produces diverse isoindolinone platforms with good yields . The selectivity of the radical cyclization, specifically N-benzoyl vs. N-benzyl as the radical acceptor, and the E/Z ratio of isomers have been rationalized by modeling.

Metal-Free Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles

A convenient approach for constructing pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles involves using readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials . These triazoles have potential applications in drug discovery and medicinal chemistry.

Novel N’-Benzothiazol-2-yl-Arylamides

Hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides has been achieved in high yields under relatively milder reaction conditions using dimethyl formamide as the solvent . These compounds may find applications in materials science or biological studies.

Orientations Futures

Propriétés

IUPAC Name |

N'-[2-[2-[(4,5-dichloroimidazol-1-yl)methyl]phenoxy]acetyl]-3-(trifluoromethyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2F3N4O3/c21-17-18(22)29(11-26-17)9-13-4-1-2-7-15(13)32-10-16(30)27-28-19(31)12-5-3-6-14(8-12)20(23,24)25/h1-8,11H,9-10H2,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGAOZAZUAXDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC(=C2Cl)Cl)OCC(=O)NNC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'1-[3-(trifluoromethyl)benzoyl]-2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}ethanohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-(4-fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxylate](/img/structure/B3042606.png)

![N1-[4-(4-fluorophenyl)-6-methoxypyrimidin-2-yl]-2,2-dichloroacetamide](/img/structure/B3042607.png)

![3-[3,5-bis(trifluoromethyl)phenyl]-5-[(E)-2-(5-chloro-1,3-dimethylpyrazol-4-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B3042608.png)

![2,3,3-trichloro-1-[3-(4-fluorophenyl)-5-(methylthio)-1H-pyrazol-1-yl]prop-2-en-1-one](/img/structure/B3042609.png)

![5-chloro-4-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]-1-methyl-1H-pyrazole](/img/structure/B3042610.png)

![3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3042612.png)

![Ethyl 2-oxo-2-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}anilino)acetate](/img/structure/B3042616.png)

![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methyl}thio)pyridinium-1-olate](/img/structure/B3042621.png)

![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}isoquinolinium bromide](/img/structure/B3042623.png)

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}pyridinium bromide](/img/structure/B3042624.png)

![N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline](/img/structure/B3042627.png)